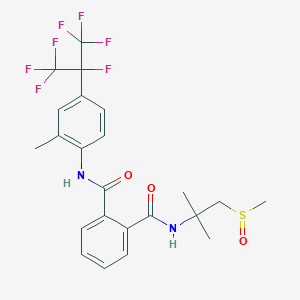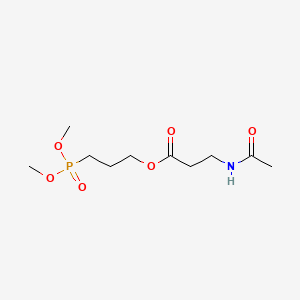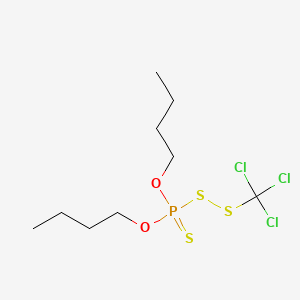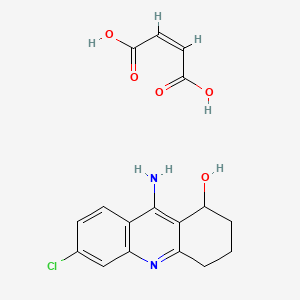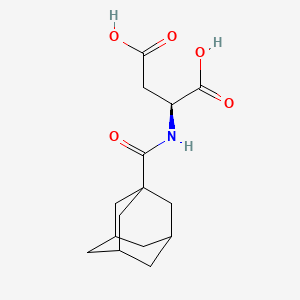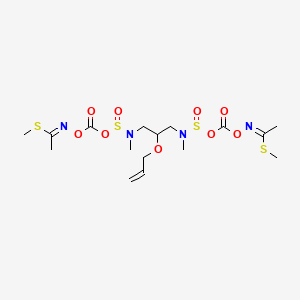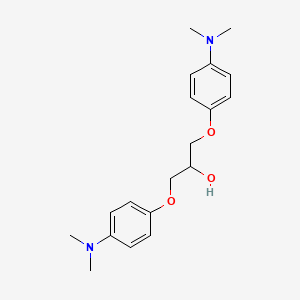
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- is an organic compound with the molecular formula C19H26N2O3 It is a derivative of 2-propanol, featuring two p-(dimethylamino)phenoxy groups attached to the 1 and 3 positions of the propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- typically involves the reaction of 2-propanol with p-(dimethylamino)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- may involve large-scale batch or continuous processes. These methods often utilize advanced equipment and technologies to ensure efficient and cost-effective production. The use of automated systems and quality control measures helps maintain the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenoxy derivatives.
科学的研究の応用
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: A related compound with similar structural features but different functional groups.
1,1′- { [3- (Dimethylamino)propyl]imino}bis-2-propanol: Another similar compound with distinct chemical properties.
Uniqueness
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- is unique due to its specific structural arrangement and the presence of p-(dimethylamino)phenoxy groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
110193-90-3 |
|---|---|
分子式 |
C19H26N2O3 |
分子量 |
330.4 g/mol |
IUPAC名 |
1,3-bis[4-(dimethylamino)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c1-20(2)15-5-9-18(10-6-15)23-13-17(22)14-24-19-11-7-16(8-12-19)21(3)4/h5-12,17,22H,13-14H2,1-4H3 |
InChIキー |
MPPNHDPETHDRQF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


